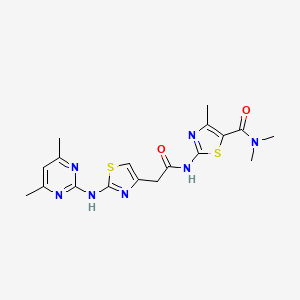

2-(2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

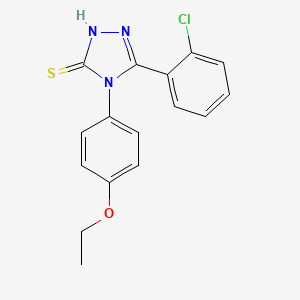

The compound "2-(2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features, which include a thiazole ring, a pyrimidine ring, and various functional groups such as amides and amines. These structural motifs are common in compounds with potential pharmacological properties, as seen in the synthesis and biological activity studies of related thiazole and pyrimidine derivatives .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of 2-(acylamino)thioacetamides with acetic anhydride or similar reagents, leading to the formation of 5-acetamido-substituted thiazoles and related compounds . Additionally, combinatorial chemical approaches have been employed to design and synthesize a series of novel compounds based on the structure of known drugs, such as dasatinib, which includes the use of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives . Other synthetic methods include domino alkylation-cyclization reactions under microwave irradiation, which provide a rapid and efficient route to 2-aminothiazoles .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can be further functionalized at various positions to enhance biological activity. X-ray crystallography has been used to confirm the structure of synthesized compounds, providing detailed insights into their three-dimensional conformation . The presence of substituents such as methyl groups and nitrogen-containing moieties can significantly influence the molecular geometry and, consequently, the biological properties of these molecules.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including cyclization to form fused ring systems such as thiazolo[3,2-a]pyrimidinones . The reactivity of these compounds can be exploited to create a diverse array of structures with potential biological activities. For instance, the reaction of 2-aminothiazoles with thioureas or thiopyrimidinones can lead to the formation of thiazolo[3,2-a]pyrimidin-5-ones . Additionally, the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation has been investigated, leading to the synthesis of thieno[2,3-d]pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of various substituents can alter these properties, which is important for the development of compounds with desirable pharmacokinetic profiles. The presence of functional groups such as carboxamides and amines can also affect the compound's ability to form hydrogen bonds and interact with biological targets . The antioxidant activities of some thiazole derivatives have been evaluated, indicating that these compounds can possess significant radical scavenging activity .

Scientific Research Applications

Synthesis and Chemical Properties

Efficient Synthesis Methods : Compounds with structural similarity to the query compound have been the focus of studies aiming to develop efficient synthesis methods. For example, research on 5-aminothiazole-4-carboxamide, a precursor for the synthesis of thiazole [4,5-d] pyrimidines, highlights an environment-friendly synthesis method suitable for industrial production, indicating the relevance of such compounds in synthetic organic chemistry and industrial applications (Wang et al., 2014).

Antimicrobial Activity : Compounds incorporating thiazole and pyrazole moieties have been synthesized and evaluated for their antimicrobial activities. Such research underscores the potential of these compounds in developing new antimicrobial agents (Bondock et al., 2008).

Biological Evaluation and Potential Applications

Anticancer and Anti-inflammatory Properties : Novel compounds derived from structural analogs have been evaluated for their anticancer and anti-inflammatory properties, indicating their potential use in medicinal chemistry for the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Enzyme Inhibition : The synthesis and evaluation of novel compounds for enzyme inhibition activities, such as cyclooxygenase inhibition, suggest the utility of these compounds in studying biochemical pathways and developing drugs with specific enzyme targets (Rahmouni et al., 2016).

properties

IUPAC Name |

2-[[2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O2S2/c1-9-6-10(2)20-16(19-9)24-17-22-12(8-28-17)7-13(26)23-18-21-11(3)14(29-18)15(27)25(4)5/h6,8H,7H2,1-5H3,(H,21,23,26)(H,19,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWKQIAJRBSDSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NC3=NC(=C(S3)C(=O)N(C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2527289.png)

![(Z)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2527298.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2527299.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetonitrile](/img/structure/B2527300.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2527309.png)